molecular formula C14H11O3Tl B12594659 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate CAS No. 577973-87-6

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate

Cat. No.: B12594659
CAS No.: 577973-87-6
M. Wt: 431.62 g/mol
InChI Key: CMSXBDFNNGEXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate is an organothallium compound featuring a cyclopenta-2,4-diene core substituted with a thallium(I) (λ¹-Tl) atom at the 1-position. The thallium center is further bonded to a carbonyl group, which connects to a phenyl acetate moiety. This structure places it within the broader category of metalloorganic esters, combining reactivity from both the aromatic ester and the organothallium components.

Thallium(I) complexes are noted for their unique electronic properties and applications in catalysis, though their toxicity necessitates careful handling. The phenyl acetate group may confer hydrolytic instability under basic conditions, similar to the deacetylation observed in for 2-(cyclopropylethynyl)phenyl acetate1bl-1 .

Properties

CAS No.

577973-87-6

Molecular Formula

C14H11O3Tl

Molecular Weight

431.62 g/mol

IUPAC Name

[1-(2-acetyloxybenzoyl)cyclopenta-2,4-dien-1-yl]thallium

InChI

InChI=1S/C14H11O3.Tl/c1-10(15)17-13-9-5-4-8-12(13)14(16)11-6-2-3-7-11;/h2-9H,1H3;

InChI Key

CMSXBDFNNGEXEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2(C=CC=C2)[Tl]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate typically involves the reaction of thallium salts with cyclopentadienyl derivatives. One common method is the reaction of thallium(I) acetate with cyclopenta-2,4-dien-1-one under controlled conditions to form the thallium-coordinated cyclopentadienyl complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different thallium species.

    Substitution: Ligands around the thallium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) species. Substitution reactions can result in a variety of thallium-ligand complexes.

Scientific Research Applications

2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and nanocomposites due to its coordination chemistry.

Mechanism of Action

The mechanism by which 2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate exerts its effects involves coordination of the thallium center to various ligands. This coordination can influence the electronic properties of the compound, making it reactive in specific chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Organometallic Analogues: Ferrocene Derivatives

Key Compound : (1-Hydroxyethyl)ferrocene (C₁₂H₁₄FeO)

Property 2-[1-(λ¹-Tl)cyclopenta-2,4-diene-carbonyl]phenyl acetate (1-Hydroxyethyl)ferrocene
Metal Center Thallium(I) (λ¹-Tl) Iron(II) (Fe)
Core Structure Cyclopenta-2,4-diene Cyclopentadienyl rings
Functional Groups Carbonyl, phenyl acetate Hydroxyethyl
Molecular Weight Not reported (estimated >350 g/mol) 230.088 g/mol
Synthetic Complexity Likely high (organothallium synthesis) Moderate (ferrocene derivatization)

Insights :

  • Thallium’s +1 oxidation state contrasts with iron’s +2 in ferrocene, influencing electronic properties and ligand coordination.
  • The phenyl acetate group introduces hydrolytic sensitivity absent in hydroxyethyl-ferrocene, requiring protective steps during synthesis .

Aromatic Ethynyl Acetates

Key Compounds :

2-(Cyclopropylethynyl)phenyl acetate1bl-1

4-Chloro-2-(phenylethynyl)phenol 1bb

Property Target Compound 2-(Cyclopropylethynyl)phenyl acetate 4-Chloro-2-(phenylethynyl)phenol
Core Functional Group Thallium-carbonyl-ester Ethynyl-ester Ethynyl-phenol (chlorinated)
Catalysts Used Not reported (likely Pd/Cu) PdCl₂, CuI PdCl₂, CuI
Purification Chromatography (assumed) Silica gel chromatography Silica gel chromatography
Physical State Not reported Pale-yellow oil Pale-yellow solid

Insights :

  • The target compound’s synthesis may parallel ethynyl acetate protocols (e.g., Sonogashira coupling), but thallium incorporation requires specialized handling.

Reactivity and Stability

Hydrolytic Sensitivity

  • Phenyl Acetate Group: demonstrates that acetyl-protected phenols (e.g., 1bb-1) undergo deacetylation under basic conditions (Cs₂CO₃/THF-MeOH), yielding free phenols . This implies the target compound may similarly hydrolyze to release 2-[1-(λ¹-Tl)cyclopenta-2,4-diene-carbonyl]phenol under basic or aqueous conditions.

Thermal and Catalytic Behavior

  • Ferrocene derivatives are stable under ambient conditions, whereas thallium compounds may require inert atmospheres due to oxidative sensitivity .

Crystallographic and Intermolecular Interactions

Key Reference : Crystal structure of 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

  • π-π Stacking : Observed between imidazole and fluorophenyl rings (Cg⋯Cg = 3.4326–3.4922 Å). The target compound’s aromatic ester and cyclopentadiene moieties may exhibit similar interactions, influencing crystal packing.
  • Disorder in Crystal Lattice : Molecular disorder in the dithiolane ring () highlights challenges in crystallizing flexible substituents—a consideration for the target compound’s cyclopenta-2,4-diene-thallium system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.